molecular formula C7H3Cl3O B1294631 2,5-Dichlorobenzoyl chloride CAS No. 2905-61-5

2,5-Dichlorobenzoyl chloride

Cat. No.: B1294631
CAS No.: 2905-61-5
M. Wt: 209.5 g/mol
InChI Key: RSINFFVFOTUDEC-UHFFFAOYSA-N
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Description

2,5-Dichlorobenzoyl chloride is an organic compound with the molecular formula C7H3Cl3O. It is a derivative of benzoyl chloride, where two chlorine atoms are substituted at the 2 and 5 positions of the benzene ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals, agrochemicals, and dyes .

Biochemical Analysis

Biochemical Properties

2,5-Dichlorobenzoyl chloride plays a significant role in biochemical reactions, particularly in the field of organic synthesis. It is commonly used in Friedel-Crafts acylation reactions, where it acts as an acylating agent to introduce the 2,5-dichlorobenzoyl group into aromatic compounds . This compound interacts with various enzymes and proteins, particularly those involved in the catalytic processes of organic synthesis. For instance, it can interact with Lewis acids such as aluminum chloride (AlCl3) to facilitate the acylation reaction . The nature of these interactions is primarily based on the formation of a complex between this compound and the catalytic agent, which then facilitates the transfer of the acyl group to the target molecule.

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound can react with nucleophilic groups such as amines and hydroxyl groups in proteins and other biomolecules, leading to the formation of stable acylated products . This acylation can inhibit or activate enzymes, depending on the specific site of modification and the nature of the target enzyme.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it can hydrolyze in the presence of water, leading to the formation of 2,5-dichlorobenzoic acid and hydrochloric acid . Long-term exposure to this compound in in vitro or in vivo studies can result in cumulative effects on cellular function, particularly if the compound accumulates within the cells or tissues .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound may not exhibit significant toxic effects, but at higher doses, it can cause adverse effects such as tissue damage and toxicity . Threshold effects observed in these studies indicate that there is a specific dosage range within which this compound can exert its intended biochemical effects without causing significant harm. Exceeding this dosage range can lead to toxic effects, including damage to vital organs and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its degradation and detoxification. This compound can be metabolized by enzymes such as esterases and hydrolases, which catalyze the hydrolysis of the acyl chloride group to form 2,5-dichlorobenzoic acid . This metabolic pathway is crucial for the detoxification and elimination of this compound from the body, as the resulting 2,5-dichlorobenzoic acid is less toxic and can be further metabolized or excreted .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. This compound can interact with various transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . The distribution of this compound within tissues can also be influenced by its lipophilicity, which allows it to accumulate in lipid-rich areas .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interactions with specific targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or the mitochondria, where it can exert its biochemical effects . The localization of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Dichlorobenzoyl chloride can be synthesized through the Friedel-Crafts acylation of 2,5-dichlorobenzene with phosgene. The reaction typically requires a Lewis acid catalyst such as aluminum chloride (AlCl3) to facilitate the acylation process .

Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of 2,5-dichlorotoluene followed by hydrolysis. The chlorination step is catalyzed by azodiisobutyronitrile, and the resulting 2,5-dichlorotrichlorotoluene is hydrolyzed to yield the target compound .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dichlorobenzoyl chloride primarily undergoes substitution reactions due to the presence of the acyl chloride functional group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dichlorobenzamides, dichlorobenzoates, and dichlorobenzothioates, depending on the nucleophile used .

Scientific Research Applications

Comparison with Similar Compounds

  • 2,4-Dichlorobenzoyl chloride
  • 2,6-Dichlorobenzoyl chloride
  • 3,5-Dichlorobenzoyl chloride

Comparison: 2,5-Dichlorobenzoyl chloride is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and the types of products it forms. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in substitution reactions .

Properties

IUPAC Name

2,5-dichlorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H3Cl3O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSINFFVFOTUDEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4062698
Record name Benzoyl chloride, 2,5-dichloro-
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Molecular Weight

209.5 g/mol
Source PubChem
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CAS No.

2905-61-5
Record name 2,5-Dichlorobenzoyl chloride
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Record name 2,5-Dichlorobenzoyl chloride
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Record name 2,5-DICHLOROBENZOYL CHLORIDE
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Record name Benzoyl chloride, 2,5-dichloro-
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Record name 2,5-dichlorobenzoyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the primary applications of 2,5-Dichlorobenzoyl chloride in materials science?

A1: this compound is primarily used as a monomer in the synthesis of poly(2,5-benzophenone)s [, ]. These polymers exhibit desirable properties such as high thermal stability, solubility in common organic solvents, and the ability to form miscible blends []. This makes them potentially useful in various applications like high-performance plastics and coatings.

Q2: How is the molecular weight of poly(2,5-benzophenone) controlled during synthesis using this compound?

A2: Researchers have successfully controlled the molecular weight of poly(2,5-benzophenone) oligomers by introducing a carefully calculated amount of end-capping agents like 4-chloro-4'-fluorobenzophenone or 4-chlorophenly-4’-fluorophenyl sulfone during the Ni(0)-catalyzed coupling reaction with 2,5-dichlorobenzophenone []. This allows for the creation of well-defined oligomers with specific chain lengths, influencing the final properties of the polymer.

Q3: Beyond polymer chemistry, are there other documented biological effects of this compound?

A3: Research indicates that this compound (CBC) and its derivative, methyl-2,5-dichlorobenzoate (MCB), exhibit plant growth regulating properties []. Both compounds have shown temporary inhibition of seed germination in sorghum and soybean at certain concentrations []. Additionally, seedling growth was significantly reduced when exposed to CBC and MCB, either through vapor or aqueous solutions [].

Q4: What are the potential environmental concerns related to this compound?

A4: While the provided research primarily focuses on the synthetic applications of this compound, its structural similarity to known plant growth regulators and its potential to impact plant development [] raises concerns about its environmental fate and potential ecotoxicological effects. Further research is necessary to understand its degradation pathways and long-term impact on ecosystems.

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